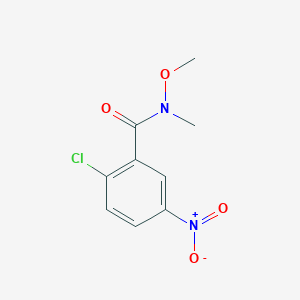

![molecular formula C11H19N3O2 B6340217 Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate CAS No. 1221346-20-8](/img/structure/B6340217.png)

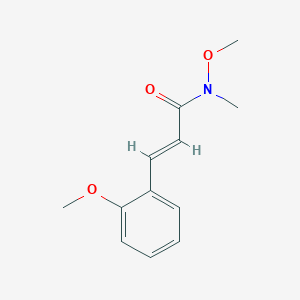

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate”, also known as Mebutozide, is a chemical compound belonging to the group of butyrolactones. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole-containing compounds, like our compound of interest, involves various synthetic routes . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . More recent advances in the synthesis of substituted imidazoles have focused on the regiocontrolled synthesis of these heterocycles .Molecular Structure Analysis

The molecular formula of “this compound” is C11H19N3O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用

Homologation of Histidine : The synthesis of β-amino acids, homologues of L-histidine, has been explored, which is significant for understanding the modification and function of histidine in biological systems (Kumar et al., 2002).

Imidazole Derivatives Synthesis : Research into the synthesis of optically active 1H-imidazole derivatives from amino acid esters highlights the potential for developing novel compounds with unique properties (Jasiński et al., 2008).

Mitochondria-Targeted Prodrugs : The synthesis of compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, which are prodrugs targeting mitochondria, indicates the potential for developing targeted therapeutic agents (Hattan et al., 2013).

Bone Imaging Agents : Novel derivatives of zoledronic acid have been developed for bone imaging, demonstrating the applicability of imidazole compounds in diagnostic imaging (Qiu et al., 2011).

Corrosion Inhibitors : Amino acid-based imidazolium zwitterions have been synthesized and evaluated as corrosion inhibitors, showing the utility of these compounds in industrial applications (Srivastava et al., 2017).

Imaging Hypoxia in Tumors : The development of tracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine for PET imaging of hypoxic tumor tissue illustrates the potential of imidazole derivatives in medical diagnostics (Malik et al., 2012).

Ionic Liquids Synthesis : The synthesis of protic hydroxylic ionic liquids containing imidazole demonstrates the versatility of these compounds in creating new materials with unique properties (Shevchenko et al., 2017).

Synthesis of Imidazoles : Research on green synthesis methods for imidazoles using acidic ionic liquids shows the environmental benefits of novel synthesis approaches (Davoodnia et al., 2010).

Structural Study of Amino Alcohol Salts : The structural analysis of amino alcohol salts with quinaldinate, which includes imidazole derivatives, contributes to our understanding of molecular interactions and polymorphism (Podjed et al., 2022).

Derivatives for Corrosion Inhibition : The synthesis of bipyrazolic derivatives, including imidazole compounds, for use as corrosion inhibitors in steel demonstrates the application of these compounds in materials science (Missoum et al., 2013).

作用機序

Target of Action

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate, also known as Mebutozide, is a chemical compound that contains an imidazole ring . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The interaction with these targets can lead to various changes in cellular processes, contributing to their diverse biological activities .

特性

IUPAC Name |

methyl 3-(3-imidazol-1-ylpropylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-10(8-11(15)16-2)13-4-3-6-14-7-5-12-9-14/h5,7,9-10,13H,3-4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWFKEWXZRIKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCCN1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)

![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)